molecular formula C30H18S B3081905 4-(2-Triphenylenyl)-dibenzothiophene CAS No. 1115639-86-5

4-(2-Triphenylenyl)-dibenzothiophene

Cat. No.: B3081905
CAS No.: 1115639-86-5
M. Wt: 410.5 g/mol
InChI Key: MYJVMIDCDITECL-UHFFFAOYSA-N
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Description

4-(2-Triphenylenyl)-dibenzothiophene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a dibenzothiophene core with a triphenylene moiety attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Triphenylenyl)-dibenzothiophene typically involves the coupling of a dibenzothiophene derivative with a triphenylene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a dibenzothiophene boronic acid with a triphenylene halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Triphenylenyl)-dibenzothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding hydrocarbons.

Scientific Research Applications

4-(2-Triphenylenyl)-dibenzothiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Triphenylenyl)-dibenzothiophene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron transport and strong intermolecular interactions, such as π-π stacking . These properties make it an effective material for use in electronic devices, where it facilitates charge transport and improves device performance.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ)
  • 2,4-Diphenyl-6-[4′-(2-triphenylenyl)[1,1′-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ)

Uniqueness

4-(2-Triphenylenyl)-dibenzothiophene is unique due to its specific structural arrangement, which combines the properties of both dibenzothiophene and triphenylene. This combination results in enhanced electron mobility and stability, making it a valuable compound for applications in organic electronics and materials science .

Properties

IUPAC Name

4-triphenylen-2-yldibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18S/c1-2-10-23-21(8-1)22-9-3-4-11-24(22)28-18-19(16-17-25(23)28)20-13-7-14-27-26-12-5-6-15-29(26)31-30(20)27/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVMIDCDITECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56)C7=CC=CC=C27
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293988
Record name 4-(2-Triphenylenyl)dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115639-86-5
Record name 4-(2-Triphenylenyl)dibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115639-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Triphenylenyl)dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g (14.6 mmol) of 2-bromotriphenylene, 4.0 g (17.5 mmol) of 4-dibenzothiopheneboronic acid, 0.51 g (0.44 mmol) of tetrakistriphenylphosphinepalladium, and 4.0 g (43.4 mmol) of potassium carbonate were charged in a 250 mL round bottom flask with solvent 90 mL of toluene and 10 mL of water. The reaction mixture was purged with nitrogen for 30 min and then was heated up to reflux for overnight under nitrogen with stirring. The reaction mixture was cooled and the organic extracts were purified by column chromatography and recrystallization with toluene. 5.1 g (86%) of white solid was obtained as the product which was confirmed by proton NMR.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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